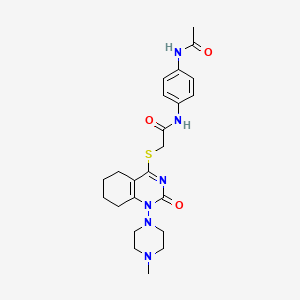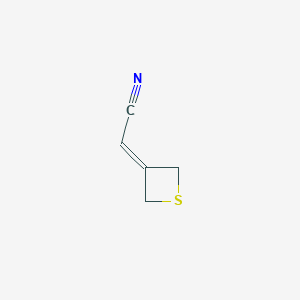
2-(Thietan-3-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Thietan-3-ylidene)acetonitrile” is a chemical compound with the CAS Number: 61890-05-9. It has a molecular weight of 111.17 and its IUPAC name is 3-thietanylideneacetonitrile .
Synthesis Analysis
The synthesis of “2-(Thietan-3-ylidene)acetonitrile” involves the reaction of thietan-3-one with (triphenylphosphoranylidene)acetonitrile in dry methylene chloride at 0°C. The solution is then allowed to warm to room temperature and after stirring for 15 min, the solvent is removed under reduced pressure. The residue is purified by flash chromatography to yield the title compound .Molecular Structure Analysis
The molecular structure of “2-(Thietan-3-ylidene)acetonitrile” is represented by the linear formula C5H5NS . The InChI code for this compound is 1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2 .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
- 2-(Thietan-3-ylidene)acetonitrile and its derivatives play a crucial role in synthetic chemistry. For example, Aksenov et al. (2022) demonstrated a method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, emphasizing the importance of nucleophilic intramolecular cyclization and aniline moiety oxidation in this process (Aksenov et al., 2022).
- Similarly, Hamrouni et al. (2015) detailed the electrogenerated base-promoted synthesis of 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile, highlighting its potential antibacterial activities, and demonstrating the importance of these compounds in medicinal chemistry (Hamrouni et al., 2015).
Organic Electronics and Sensor Applications
- In the field of organic electronics, Hu et al. (2017) explored the combination of (1,3-dithiol-2-ylidene)acetonitrile moieties with naphthalenediimide cores to create electron-transporting materials. These materials demonstrated promising applications in organic thin-film transistors (Hu et al., 2017).
- For sensor applications, Hosseini et al. (2010) synthesized a novel ratiometric fluorescent chemosensor based on N'-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide, which showed high selectivity for Yb3+ ions in acetonitrile solution. This highlights the potential of such compounds in developing selective and sensitive chemical sensors (Hosseini et al., 2010).
Pharmaceutical Research
- In pharmaceutical research, compounds like 2-(thietan-3-ylidene)acetonitrile derivatives have been studied for their glycosidase inhibitory activities. Patil et al. (2012) synthesized a series of such derivatives and tested them for their potential in treating hyperglycemia in type II diabetes, thereby indicating their significance in drug discovery (Patil et al., 2012).
Materials Science
- In materials science, Villemin et al. (2010) reported the synthesis of new 2-(3-hydroxy-4-oxo-4H-naphthalen-1-ylidene) acetonitriles, demonstrating their potential in creating novel materials with unique properties (Villemin et al., 2010).
Organometallic Chemistry
- In organometallic chemistry, Stout et al. (2020) synthesized Re(I) tricarbonyl complexes with thione and thiazol-2-ylidene ligands, exploring their reactivity in terms of ligand substitution. This research underlines the role of such compounds in developing new organometallic complexes with potential applications in catalysis and materials science (Stout et al., 2020).
Propiedades
IUPAC Name |
2-(thietan-3-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQIAWYMABKWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thietan-3-ylidene)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)



![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)
![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)
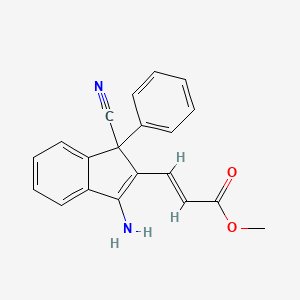
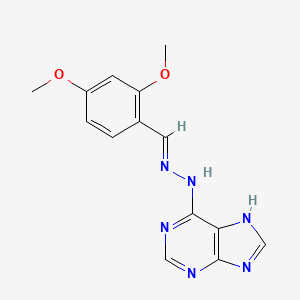
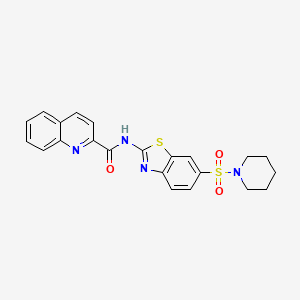
![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)
